molecular formula C18H18N2O2S B2606612 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide CAS No. 899735-54-7

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide

Cat. No. B2606612
M. Wt: 326.41
InChI Key: SBWQXHVEWDFIAH-UHFFFAOYSA-N
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Description

“N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide” is a compound that contains a thiophene moiety . Thiophene is a five-membered ring made up of one sulfur and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthetic Routes and Reactivity

The synthesis of related compounds involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of N-(quinolin-5-yl)thiophene-2-carboxamide. Subsequent reactions, such as treatment with diphosphorus pentasulfide, yield corresponding thioamide, which can be oxidized to obtain derivatives like 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. These derivatives undergo various electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation, indicating the synthetic versatility and reactivity of thiophene-quinoline compounds (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).

Biological Applications

Antimycobacterial Activity

Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, related to the core structure of interest, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity, underscoring the potential for therapeutic applications in tuberculosis treatment (Kantevari, S., Reddy Patpi, S., Sridhar, B., Yogeeswari, P., & Sriram, D., 2011).

Photophysical Properties

Optical and Fluorescence Properties

The study of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines reveals insights into their optical properties, with moderate to high fluorescence quantum yields. This investigation lays the groundwork for potential applications in materials science, particularly for invisible ink dyes and other optoelectronic applications (Bogza, Y. P., Rastrepin, A. A., Nider, V. V., Zheleznova, T. Y., Stasyuk, A., Kurowska, A., Laba, K., Ulyankin, E. B., Domagala, W., & Fisyuk, A., 2018).

Cancer Research

Anti-cancer Properties

The structural framework of quinoline and its derivatives have been recognized for their anticancer activities. Quinoline compounds, including those structurally related to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide, have shown efficacy against various cancer targets through inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This highlights the quinoline scaffold's potential as a versatile platform in cancer drug discovery and development (Solomon, V. & Lee, H., 2011).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of thiophene derivatives, including “N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide”, may continue to be a significant area of research in the future.

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(12-5-6-12)19-14-7-8-15-13(11-14)3-1-9-20(15)18(22)16-4-2-10-23-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWQXHVEWDFIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide

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